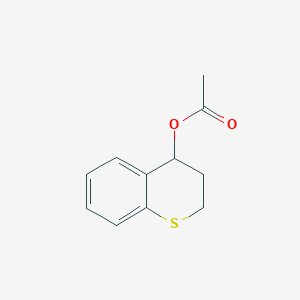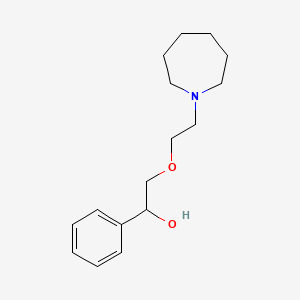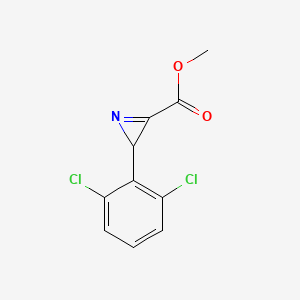
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is an organic compound that belongs to the class of azirines. Azirines are three-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a methyl ester group and a dichlorophenyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azirine ring . The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions with furans to form aziridines.
Hydrolysis: The compound can be hydrolyzed to form dihydrofuranol by cleavage of the C-N bond.
Substitution Reactions: It can react with alcohols to form 2-alkoxy-2,5-dihydrofurans.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve furans and are conducted under mild heating conditions.
Hydrolysis: Requires aqueous acidic or basic conditions to cleave the azirine ring.
Substitution Reactions: Alcohols are used as nucleophiles under mild heating.
Major Products Formed
Aziridines: Formed through cycloaddition reactions.
Dihydrofuranol: Formed through hydrolysis.
2-Alkoxy-2,5-dihydrofurans: Formed through substitution reactions with alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate involves its reactive azirine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2,6-dichlorophenyl)acetate: Another compound with a dichlorophenyl group but lacks the azirine ring.
Uniqueness
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is unique due to its azirine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research fields.
Propiedades
Número CAS |
98081-82-4 |
|---|---|
Fórmula molecular |
C10H7Cl2NO2 |
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-8(13-9)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 |
Clave InChI |
HFLVOSJASLKFMA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC1C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
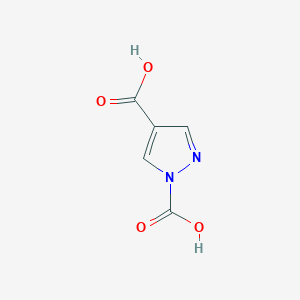
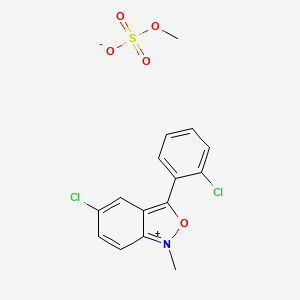
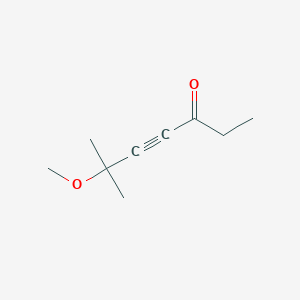
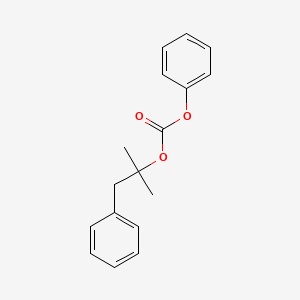
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)
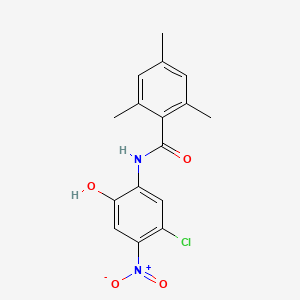
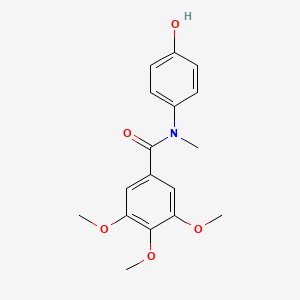
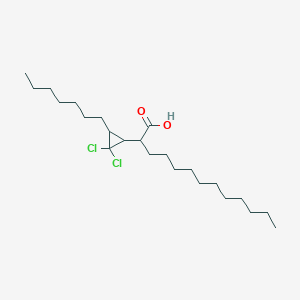
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
